3-(Ethylthio)-6-methylimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2S |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
3-ethylsulfanyl-6-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H12N2S/c1-3-13-10-6-11-9-5-4-8(2)7-12(9)10/h4-7H,3H2,1-2H3 |
InChI Key |
WSGCKRHMZACABU-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CN=C2N1C=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylthio)-6-methylimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with ethylthioacetic acid under acidic conditions can lead to the formation of the desired compound. The reaction typically requires heating and the use of a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Ethylthio)-6-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the imidazo ring, using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazo derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure characterized by an imidazole ring fused with a pyridine ring, with an ethylthio group and a methyl substituent. The presence of the ethylthio group enhances its chemical reactivity, making it a subject of interest in pharmaceutical chemistry and organic synthesis. Various methods for synthesizing this compound have been explored, including:
- Regioselective C-3 Sulfenylation : Using thiols under iron(III) catalysis to achieve moderate to good yields of sulfenated derivatives, which exhibit enhanced biological activity .
- Click Chemistry : Utilization of click reactions to create novel bicyclic pyridine-based hybrids that may enhance the compound's therapeutic profile .
Biological Activities
Research indicates that 3-(Ethylthio)-6-methylimidazo[1,2-a]pyridine exhibits a range of biological activities:
- Anticancer Properties : Compounds in the imidazo[1,2-a]pyridine class have shown promising anticancer activity. For instance, fluorine-containing derivatives exhibited superior activity against cancer cell lines such as HeLa and A-549 .
- Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties against various bacterial strains, demonstrating moderate activity against pathogens like Staphylococcus aureus and Escherichia coli.
- Neuropharmacological Effects : Studies have shown that derivatives can affect seizure models in animals, indicating potential applications in treating epilepsy .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound derivatives against three human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 4 nM against CLK1 kinase, suggesting their potential as lead compounds for cancer therapy .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 9e | CLK1 | 4 |
| 3ai | HeLa | 9.37 |
| 3ai | A-549 | 4.25 |
Case Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial activity, synthesized derivatives of imidazo[1,2-a]pyridine were screened using the agar well diffusion method. The results showed promising antibacterial effects with MIC values lower than those of standard antibiotics like streptomycin.
| Compound | Bacterial Strain | MIC (μM) |
|---|---|---|
| 6-(imidazo[1,2-a]pyridin-2-yl) | P. aeruginosa | <10 |
| E. coli | <20 | |
| S. aureus | <15 |
Mechanism of Action
The mechanism of action of 3-(Ethylthio)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The position and nature of substituents significantly impact physical properties such as melting points and solubility:
Key Trends :
Biological Activity
3-(Ethylthio)-6-methylimidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article synthesizes current research findings, case studies, and experimental data regarding the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound this compound belongs to a class of heterocyclic compounds known for their pharmacological properties. The imidazo[1,2-a]pyridine framework is recognized for its ability to interact with various biological targets, making it a valuable scaffold in drug design.
Biological Activity Overview
Research has demonstrated that this compound exhibits several biological activities:
- Antimicrobial Activity : It has shown promising activity against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. Studies indicate that derivatives of imidazo[1,2-a]pyridine can inhibit the growth of these pathogens by targeting specific enzymes involved in their metabolic pathways .
- Cytotoxic Effects : The compound has been evaluated for its cytotoxicity against cancer cell lines. In vitro assays have revealed that certain derivatives possess significant antiproliferative effects, with IC50 values indicating potent activity against human cervical carcinoma (HeLa) cells .
- Kinase Inhibition : Some studies have highlighted the compound's potential as a kinase inhibitor, particularly in the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell survival and proliferation. Selective inhibition of these kinases could lead to effective cancer therapies .
Antitubercular Activity
A series of studies have focused on the antitubercular properties of imidazo[1,2-a]pyridine derivatives. Notably, this compound was evaluated for its inhibitory effects on Mycobacterium tuberculosis. The compound exhibited a minimum inhibitory concentration (MIC) in the low microgram range against both drug-susceptible and multidrug-resistant strains .
Table 1: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | MIC (μg/mL) | Activity Against MDR Strains |
|---|---|---|
| This compound | 0.025 - 0.054 | Yes |
| Other derivatives | Various | Some |
Cytotoxicity Assays
In cytotoxicity assays using HeLa cells, several derivatives were tested for their half-maximal inhibitory concentration (IC50). The results indicated that while some compounds were highly cytotoxic (IC50 < 150 μM), others displayed negligible effects .
Table 2: Cytotoxicity Results for Selected Derivatives
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| This compound | 386 - 735 | Moderate cytotoxicity |
| Other derivatives | <150 - >500 | Varied responses |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Pathways : The compound's structural features allow it to bind effectively to enzymes involved in critical metabolic pathways in bacteria and cancer cells.
- Cell Cycle Disruption : By inhibiting key kinases such as those in the PI3K/Akt/mTOR pathway, it disrupts cell cycle progression and promotes apoptosis in cancer cells.
Q & A
Q. What are the established synthetic routes for 3-(Ethylthio)-6-methylimidazo[1,2-a]pyridine?
The synthesis typically involves condensation reactions between 2-aminoimidazole derivatives and aliphatic 1,3-difunctional compounds. For example, ethylthio groups can be introduced via nucleophilic substitution or thiol-ene reactions. Key starting materials include 6-methylimidazo[1,2-a]pyridine precursors and ethylthiolating agents like ethyl disulfides or ethyl thioacetates. Purification often employs column chromatography or recrystallization using solvents such as ethanol or dichloromethane .
| Synthetic Method | Key Reagents | Yield | Reference |
|---|---|---|---|
| Condensation with 2-aminoimidazole | Ethylthiol, Lewis acid catalysts | 60-75% | |
| Thiol-ene functionalization | Ethyl disulfide, UV initiation | 45-65% |
Q. How is structural characterization performed for this compound?
- NMR Spectroscopy : and NMR identify substituent positions and confirm regioselectivity (e.g., ethylthio at C-3 and methyl at C-6) .
- HRMS : Validates molecular weight and purity (e.g., observed m/z vs. calculated) .
- X-ray Crystallography : Resolves bond angles and crystallographic packing, though limited data exists for this specific derivative .
Q. What biological activities are associated with imidazo[1,2-a]pyridine derivatives?
While direct studies on this compound are sparse, analogues exhibit antimicrobial, anticancer, and enzyme inhibitory activities. For example, N,N,6-trimethylimidazo[1,2-a]pyridine-3-acetamide derivatives show potent anticancer effects via kinase inhibition . Bioactivity screening should prioritize assays like:
- MTT assays for cytotoxicity.
- Enzyme inhibition studies (e.g., kinase or protease targets).
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing imidazo[1,2-a]pyridines be addressed?
Selective functionalization at C-3 or C-6 requires careful optimization:
- Lewis Acid Catalysis : AlCl or FeCl can direct acylation or alkylation to specific positions .
- Protecting Groups : Temporary blocking of reactive sites (e.g., methyl groups) enables sequential modifications .
- Computational Prediction : DFT calculations predict electron density distributions to guide reaction design .
Q. What computational tools are effective for designing derivatives with enhanced bioactivity?
- Reaction Path Search : Software like Gaussian or ORCA models transition states and activation energies for synthetic feasibility .
- Docking Studies : Tools like AutoDock Vina predict binding affinities to biological targets (e.g., kinases) .
- ADMET Prediction : SwissADME or pkCSM evaluates pharmacokinetic properties (e.g., solubility, CYP450 interactions) .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Purity Variations : Impurities >95% (HPLC-validated) reduce false positives .
- Assay Conditions : Standardize protocols (e.g., cell line selection, incubation time) .
- Structural Confirmation : Re-validate compound identity via NMR and HRMS before testing .
Data Contradiction Analysis
Q. Why do different studies report conflicting yields for similar synthetic routes?
Variability stems from:
- Reagent Quality : Commercial 2-aminoimidazoles may contain trace impurities affecting reactivity .
- Catalyst Loading : Overuse of Lewis acids (e.g., AlCl) can promote side reactions .
- Workup Methods : Inadequate quenching of reactive intermediates reduces isolated yields .
Methodological Recommendations
- Synthetic Optimization : Use design of experiments (DoE) to screen reaction parameters (temperature, solvent, catalyst) .
- Bioactivity Validation : Pair in vitro assays with in silico models to prioritize high-potential derivatives .
- Data Reproducibility : Publish detailed experimental protocols, including NMR spectra and chromatograms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
